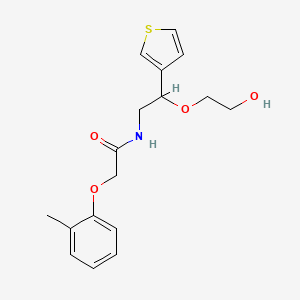

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a thiophene ring, a hydroxyethoxy side chain, and an ortho-tolyloxy substituent.

Key structural attributes:

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-4-2-3-5-15(13)22-11-17(20)18-10-16(21-8-7-19)14-6-9-23-12-14/h2-6,9,12,16,19H,7-8,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKALIWAQLVSBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the hydroxyethoxy intermediate: This step might involve the reaction of ethylene oxide with a suitable nucleophile to introduce the hydroxyethoxy group.

Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the o-tolyloxyacetamide moiety: This step could involve the reaction of o-toluidine with chloroacetic acid to form the o-tolyloxyacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of halogen or nitro groups on the thiophene ring.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Compounds containing thiophene rings have shown significant anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancers .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, potentially impacting neurodegenerative diseases .

Case Studies

- Anticancer Studies : A study highlighted the anticancer activity of similar compounds against several cancer cell lines, reporting percent growth inhibition rates ranging from 51% to over 86% in specific treatments . This suggests that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide could serve as a lead compound for developing new anticancer therapies.

- Antimicrobial Research : Another investigation demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) around 256 µg/mL against bacterial strains, indicating potential for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The hydroxyethoxy and thiophene groups could play a role in binding to the target, while the o-tolyloxyacetamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: Yields for analogs vary widely (53–90%) depending on substituent complexity .

- Core Heterocycles: Unlike thiazolidinone-containing analogs (e.g., compounds in ), the target lacks a fused heterocyclic ring, which may reduce steric hindrance but limit π-stacking interactions.

- Functional Group Impact: The hydroxyethoxy group differentiates the target from analogs with dimethylaminoethyl () or phthalimido () side chains, likely altering solubility and hydrogen-bonding capacity.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties

Key Observations :

- IR Signatures: The target compound’s hydroxyethoxy group would likely show broad O–H stretches (~3200–3600 cm⁻¹), distinct from phthalimido () or thiazolidinone () carbonyl peaks.

- NMR Trends : Thiophene protons in analogs resonate between δ 6.8–7.5 . The o-tolyloxy methyl group in the target may appear as a singlet near δ 2.3–2.5, similar to toluidine derivatives .

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including a hydroxyethoxy group and a thiophene ring, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O3S

- Molecular Weight : Approximately 346.43 g/mol

- Key Functional Groups :

- Thiophene Ring : Enhances electronic properties and biological interactions.

- Hydroxyethoxy Group : Improves solubility and facilitates interaction with biological targets.

- o-Tolyloxy Group : May influence the compound's lipophilicity and receptor binding.

The biological activity of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Research Findings

-

Anti-inflammatory Activity :

- Studies have indicated that compounds similar to this acetamide exhibit significant anti-inflammatory properties. For instance, the hydroxyethoxy moiety has been linked to enhanced anti-inflammatory effects in various models, suggesting that modifications in the structure can lead to improved efficacy against inflammation.

- Cytotoxicity Studies :

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of related compounds have shown that the presence of specific functional groups, such as the thiophene ring and hydroxyethoxy side chain, are crucial for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Cytotoxicity | Dose-dependent reduction in cell viability | |

| SAR Insights | Key functional groups enhance activity |

Case Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of related compounds, it was found that treatment with N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases.

Case Study 2: Cancer Cell Viability

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed that at concentrations ranging from 10 µg/mL to 100 µg/mL, there was a significant decrease in cell viability compared to untreated controls. The study concluded that further exploration into its mechanism could yield insights into its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are employed to prepare N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:

- Amide bond formation : Coupling 2-(o-tolyloxy)acetic acid with the amine-bearing intermediate (e.g., 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine) using carbodiimide-based reagents (e.g., DCC or EDC) .

- Thiophene incorporation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophen-3-yl group .

- Solvent optimization : Toluene, ethanol, or dichloromethane are common solvents, with reaction temperatures ranging from reflux (110°C for toluene) to ambient conditions .

- Purification : Column chromatography or recrystallization (ethanol/water) to isolate the final product .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., amide carbonyl at ~170 ppm, thiophene protons at 6.5–7.5 ppm) and connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₂N₂O₄S) and detects fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and packing interactions .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:

- Temperature control : Lowering reaction temperatures (e.g., 0–25°C) minimizes by-products in amide coupling .

- Catalyst selection : Triethylamine or DMAP accelerates acylation while reducing side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Real-time monitoring : TLC (hexane:ethyl acetate, 9:1) tracks reaction progress and guides quenching .

- Yield data example :

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amide coupling | DCM | EDC/HOBt | 78 | 95 |

| Thiophene functionalization | Toluene | Pd(PPh₃)₄ | 65 | 90 |

Advanced: How should researchers resolve contradictions in spectral data interpretation?

Answer:

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., thiophene derivatives in ).

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to assign ambiguous peaks .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for alignment with experimental data .

- Multi-technique analysis : Combine MS/MS fragmentation with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

- Amide group : Participates in hydrolysis (acid/base-mediated) and hydrogen bonding with biological targets .

- Thiophene ring : Undergoes electrophilic substitution (e.g., bromination) or coordination to metal catalysts .

- Ether linkage (2-hydroxyethoxy) : Susceptible to oxidative cleavage (e.g., KMnO₄) and SN2 reactions .

- o-Tolyloxy group : Steric hindrance influences regioselectivity in substitution reactions .

Advanced: What methodologies enable the design of bioactive derivatives?

Answer:

- Substituent variation : Replace o-tolyloxy with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute thiophene with furan or pyridine to alter pharmacokinetics .

- SAR studies : Test derivatives against target enzymes (e.g., kinases) using biochemical assays .

- Example derivative data :

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent compound | None | 12.5 |

| -NO₂ analog | o-Tolyloxy → p-Nitrophenoxy | 8.2 |

| Furan replacement | Thiophene → Furan | 15.7 |

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C (DSC/TGA analysis recommended) .

- Hydrolytic stability : Susceptible to amide bond cleavage in acidic (pH < 3) or basic (pH > 10) conditions; store at pH 6–8 .

- Light sensitivity : Thiophene oxidation occurs under UV light; use amber vials for storage .

- Long-term stability : Lyophilized form retains >90% purity at -20°C for 12 months .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for membrane permeability) .

- pKa prediction : SPARC or MarvinSuite determines ionization states of the amide and hydroxyl groups .

- Molecular docking (AutoDock/Vina) : Models interactions with protein targets (e.g., COX-2 or EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.